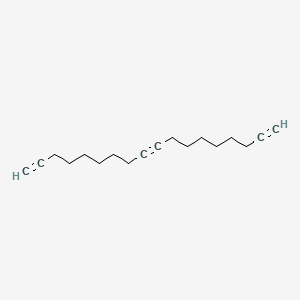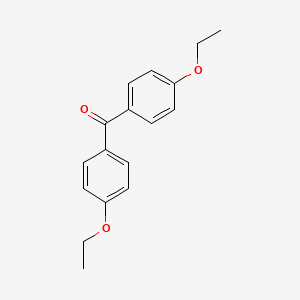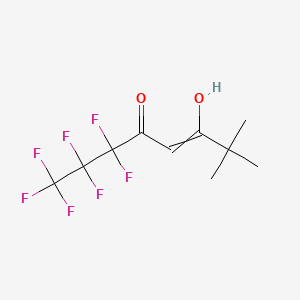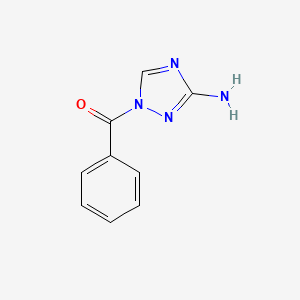
2-Methylbenzoselenophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylbenzoselenophene is a selenium-containing heterocyclic compound. It belongs to the class of benzoselenophenes, which are known for their unique chemical properties and potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of selenium in the molecular structure imparts distinct reactivity and biological activity to these compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylbenzoselenophene typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromotoluene with selenium powder in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation. The resulting product is then purified through column chromatography.
Another method involves the use of organozinc reagents. For instance, 2-bromotoluene can be reacted with diethylzinc and selenium dioxide to form this compound. This method offers a high yield and selectivity for the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Methylbenzoselenophene undergoes various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxides or selenones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the positions ortho and para to the methyl group. Reagents such as bromine or chlorine can be used for halogenation reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Bromine, chlorine
Major Products Formed
Oxidation: Selenoxides, selenones
Reduction: Reduced selenophenes
Substitution: Halogenated benzoselenophenes
Scientific Research Applications
2-Methylbenzoselenophene has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex selenium-containing compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound exhibits biological activity, including antioxidant and anticancer properties. It is studied for its potential use in drug development and as a therapeutic agent.
Industry: In materials science, this compound is used in the development of organic semiconductors and light-emitting materials.
Mechanism of Action
The mechanism of action of 2-Methylbenzoselenophene involves its interaction with molecular targets and pathways in biological systems. The selenium atom in the compound can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, which can result in cell death or apoptosis. Additionally, this compound can modulate the activity of enzymes involved in antioxidant defense mechanisms, thereby enhancing its therapeutic potential .
Comparison with Similar Compounds
2-Methylbenzoselenophene can be compared with other similar compounds, such as:
Benzoselenophene: The parent compound without the methyl group. It shares similar reactivity but lacks the additional steric and electronic effects imparted by the methyl group.
Benzothiophene: A sulfur-containing analog. While it shares some chemical properties with benzoselenophene, the presence of sulfur instead of selenium results in different reactivity and biological activity.
Benzofuran: An oxygen-containing analog. It exhibits different electronic properties and reactivity compared to benzoselenophene due to the presence of oxygen.
The uniqueness of this compound lies in the presence of the selenium atom, which imparts distinct reactivity and biological activity compared to its sulfur and oxygen analogs .
Properties
CAS No. |
20984-22-9 |
|---|---|
Molecular Formula |
C9H8Se |
Molecular Weight |
195.13 g/mol |
IUPAC Name |
2-methyl-1-benzoselenophene |
InChI |
InChI=1S/C9H8Se/c1-7-6-8-4-2-3-5-9(8)10-7/h2-6H,1H3 |
InChI Key |
GLKPWHRMDQKNGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2[Se]1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


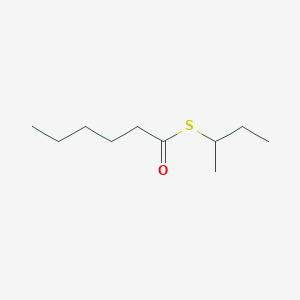
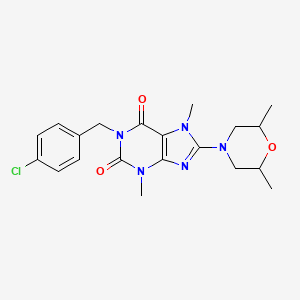
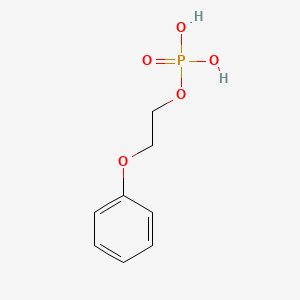
![Methyl 5-[({5-[(2-bromophenoxy)methyl]furan-2-yl}carbonyl)amino]-4-carbamoyl-3-methylthiophene-2-carboxylate](/img/structure/B14165181.png)
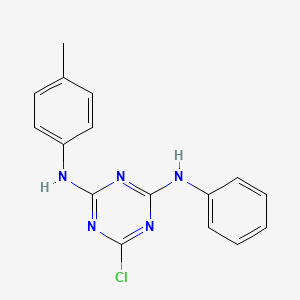

![1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-5-carbaldehyde](/img/structure/B14165218.png)

![4-(7-methoxy-5H-pyrimido[5,4-b]indol-4-yl)thiomorpholine](/img/structure/B14165237.png)
